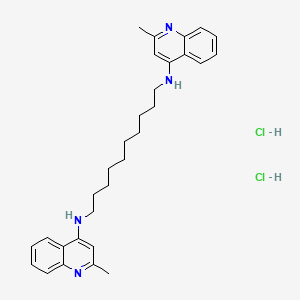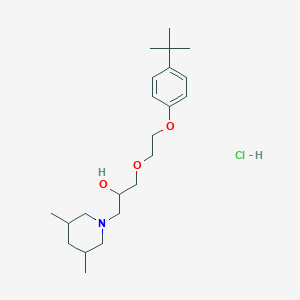
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H38ClNO3 and its molecular weight is 400. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Organic Chemistry
Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into diverse organic compounds using flow microreactor systems . These systems offer several advantages over traditional batch methods, including increased efficiency, versatility, and sustainability. The Boc group serves as a protective group during chemical transformations, allowing precise control over reactions.
Crowded Tert-Butyl Group Reactivity
The tert-butyl group (t-Bu) exhibits unique reactivity patterns due to its crowded structure. Researchers have highlighted its applications in various contexts:
- Biosynthetic and Biodegradation Pathways : Understanding the role of t-Bu moieties in biosynthesis and degradation pathways provides insights into drug metabolism and environmental processes .
Tert-Butyl Peresters Synthesis
A practical method for synthesizing tert-butyl peresters directly from aldehydes has been developed. This process involves Bu4NI-catalyzed aldehyde C-H oxidation and proceeds via a radical mechanism. Combining this approach with the Kharasch-Sosnovsky reaction offers a convenient route for perester synthesis .
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3.ClH/c1-17-12-18(2)14-23(13-17)15-20(24)16-25-10-11-26-21-8-6-19(7-9-21)22(3,4)5;/h6-9,17-18,20,24H,10-16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUROYJCCJFXVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)(C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

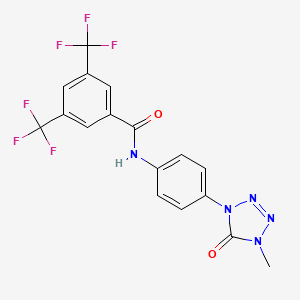
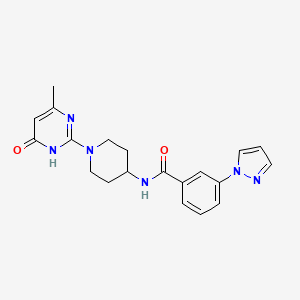
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)
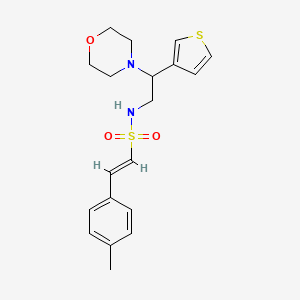

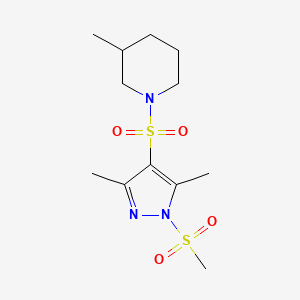
![(1S,7S)-4-Dimethylamino-9,9-dimethyl-2,2,6,6-tetrakis(3,5-dimethylphenyl)-3,5,8,10-tetraoxa-4-phosphabicyclo[5.3.0]decane](/img/structure/B2731555.png)
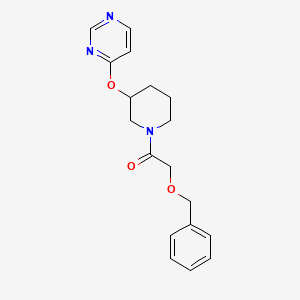
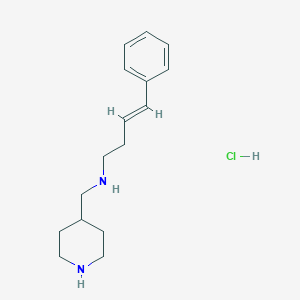

![2-[(1-Cyclobutylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2731560.png)


